3-(4-fluorophenyl)-2-hydroxypropanoic acid
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Description
3-(4-Fluorophenyl)-2-hydroxypropanoic acid is a chemical compound with the molecular formula C9H9FO2 . It has a molecular weight of 168.16 . This compound may be used in the synthesis of 2-oxopiperazine guanidine analog .
Molecular Structure Analysis
The molecular structure of 3-(4-fluorophenyl)-2-hydroxypropanoic acid consists of a fluorophenyl group attached to a two-carbon chain ending in a carboxylic acid group . The fluorine atom on the phenyl ring contributes to the compound’s unique properties .Safety and Hazards
This compound is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash off immediately with soap and plenty of water .
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Similar compounds have been shown to interact with their targets through various mechanisms, including electrophilic substitution . The compound may interact with its targets, causing changes that result in its biological activity.
Biochemical Pathways
Related compounds have been shown to affect a variety of pathways, leading to diverse biological activities . The downstream effects of these pathway alterations would depend on the specific targets and modes of action of the compound.
Result of Action
Related compounds have been shown to have diverse biological activities, suggesting that this compound may also have a wide range of effects at the molecular and cellular levels .
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(4-fluorophenyl)-2-hydroxypropanoic acid involves the conversion of a starting material containing a 4-fluorophenyl group into the desired product through a series of chemical reactions.", "Starting Materials": [ "4-fluorophenol", "2-bromo-1-propanol", "Sodium hydroxide", "Sodium bicarbonate", "Hydrochloric acid", "Diethyl ether", "Ethanol", "Water" ], "Reaction": [ "Step 1: 4-fluorophenol is reacted with sodium hydroxide in ethanol to form 4-fluorophenoxide.", "Step 2: 2-bromo-1-propanol is reacted with sodium hydroxide in water to form 2-hydroxypropyl bromide.", "Step 3: 4-fluorophenoxide is added to 2-hydroxypropyl bromide in diethyl ether and the mixture is stirred at room temperature for several hours to form 3-(4-fluorophenyl)-2-hydroxypropanol.", "Step 4: Sodium bicarbonate is added to the reaction mixture to neutralize the excess hydrochloric acid that is formed during the next step.", "Step 5: Hydrochloric acid is added to the reaction mixture to convert 3-(4-fluorophenyl)-2-hydroxypropanol into 3-(4-fluorophenyl)-2-chloropropanol.", "Step 6: Sodium bicarbonate is added to the reaction mixture to neutralize the excess hydrochloric acid that is formed during the next step.", "Step 7: Hydrogen peroxide is added to the reaction mixture to oxidize 3-(4-fluorophenyl)-2-chloropropanol into 3-(4-fluorophenyl)-2-hydroxypropanoic acid.", "Step 8: The product is purified by recrystallization from a suitable solvent." ] } | |
CAS RN |
53484-49-4 |
Molecular Formula |
C9H9FO3 |
Molecular Weight |
184.2 |
Purity |
95 |
Origin of Product |
United States |
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